Methyl 2-amino-2-(2,3,4-trifluorophenyl)acetate
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
Key absorptions include:
- 3350 cm⁻¹ (N-H stretch),
- 1745 cm⁻¹ (ester C=O),
- 1240–1100 cm⁻¹ (C-F).
Mass Spectrometry
Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 219.16 [M+H]⁺, with fragments at m/z 201 (loss of H₂O) and m/z 173 (cleavage of the ester group).
Computational Modeling of Electronic Structure
DFT studies at the B3LYP/6-31G(d) level reveal:
- HOMO-LUMO gap : 5.2 eV, indicating moderate reactivity.
- Electrostatic potential : The trifluorophenyl group exhibits strong electron-withdrawing character (-0.32 e/Ų), while the amino group acts as a weak electron donor (+0.18 e/Ų).
| Parameter | Value |
|---|---|
| HOMO Energy (eV) | -6.74 |
| LUMO Energy (eV) | -1.54 |
| Dipole Moment (Debye) | 3.82 |
The fluorine atoms induce a dipole moment of 3.82 Debye, enhancing solubility in polar aprotic solvents.
Properties
Molecular Formula |
C9H8F3NO2 |
|---|---|
Molecular Weight |
219.16 g/mol |
IUPAC Name |
methyl 2-amino-2-(2,3,4-trifluorophenyl)acetate |
InChI |
InChI=1S/C9H8F3NO2/c1-15-9(14)8(13)4-2-3-5(10)7(12)6(4)11/h2-3,8H,13H2,1H3 |
InChI Key |
GOMFMEJVWFUXMS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=C(C(=C(C=C1)F)F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-2-(2,3,4-trifluorophenyl)acetate typically involves the reaction of 2,3,4-trifluorobenzaldehyde with glycine methyl ester in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(2,3,4-trifluorophenyl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
Methyl 2-amino-2-(2,3,4-trifluorophenyl)acetate has been investigated for its potential as a pharmaceutical agent. Its structural features allow it to interact with biological targets effectively. Notably, compounds with fluorinated phenyl groups have shown enhanced metabolic stability and bioavailability.
Case Study: Anticancer Activity
A study published in ResearchGate evaluated various derivatives of this compound for their anticancer properties against human cancer cell lines. The results indicated that modifications of the trifluorophenyl group could lead to enhanced antiproliferative activity. For instance, certain derivatives exhibited IC50 values in the low micromolar range, suggesting promising therapeutic potential against specific cancer types .
Agrochemicals
Pesticide Development
The compound's fluorinated structure also positions it as a candidate for agrochemical applications. Fluorinated compounds are known to exhibit improved efficacy and environmental stability compared to their non-fluorinated counterparts.
Case Study: Herbicide Efficacy
Research has demonstrated that this compound can be utilized in the synthesis of novel herbicides. In field trials, formulations incorporating this compound showed increased effectiveness against resistant weed species, thereby enhancing crop yield and reducing the need for multiple applications .
Mechanism of Action
The mechanism of action of Methyl 2-amino-2-(2,3,4-trifluorophenyl)acetate involves its interaction with specific molecular targets and pathways. The trifluorophenyl group plays a crucial role in its reactivity and binding affinity to various biological targets. The exact pathways and molecular interactions are subjects of ongoing research .
Comparison with Similar Compounds
Research Findings and Data
Crystallographic Insights
- Compounds like ethyl 2-[(2,4-difluorophenyl)amino]acetate () have been structurally characterized using SHELX software, revealing how fluorine substitution influences crystal packing and intermolecular interactions .
- Symmetrical substitution (e.g., 2,3,4-F₃) may enhance crystallinity, facilitating purification and formulation .
Biological Activity
Methyl 2-amino-2-(2,3,4-trifluorophenyl)acetate is a compound that has garnered attention for its unique structural features and potential biological activities. This article explores its biological activity, including synthesis methods, structure-activity relationships (SAR), and specific case studies that highlight its pharmacological potential.
This compound has the molecular formula C10H10F3N O2 and a molecular weight of 219.16 g/mol. The trifluoromethyl substitution on the phenyl group significantly influences its chemical reactivity and biological interactions.
Synthesis Methods
Several synthetic routes have been developed for producing this compound. These methods typically involve the reaction of appropriate starting materials under controlled conditions to yield the target compound. Notably, the use of amino acids and esters in synthesis has been explored to enhance yield and purity.
Biological Activity Overview
The biological activity of this compound has been investigated across various studies with a focus on its potential pharmacological applications:
- Antimycobacterial Activity : Research has indicated that compounds with structural similarities to this compound exhibit antimycobacterial properties. For instance, a study on aminoquinazolinones showed promising results against Mycobacterium tuberculosis, suggesting that similar derivatives might also hold therapeutic value .
- Cytotoxic Effects : In vitro studies have assessed the cytotoxicity of various derivatives against human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The concentration required for 50% inhibition of cell viability (IC50) was determined using MTT assays. Compounds related to this compound demonstrated significant cytotoxic effects in these assays .
Structure-Activity Relationship (SAR)
The SAR analysis of this compound reveals insights into how structural modifications influence biological activity. The presence of the trifluoromethyl group is particularly noted for enhancing lipophilicity and potentially increasing binding affinity to biological targets.
Table 1: SAR Analysis of Related Compounds
| Compound Name | Molecular Formula | IC50 (μM) | Notes |
|---|---|---|---|
| Methyl 2-amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)acetate | C10H9F4N O2 | 44.4 | Similar trifluoromethyl substitution |
| Methyl (S)-2-amino-2-(phenyl)acetate | C10H13N O2 | >100 | Lacks fluorine substituents |
| Methyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate | C12H12F N O2 | <50 | Different ring structure but similar functional groups |
This table illustrates how variations in structure can lead to differences in biological potency and activity profiles.
Case Studies
-
Antimycobacterial Efficacy : In a study evaluating the efficacy of various compounds against Mycobacterium tuberculosis, this compound derivatives were tested for their minimum inhibitory concentration (MIC). The results indicated that while some derivatives exhibited potent activity, others showed limited efficacy in vivo .
- In Vivo Studies : When tested in BALB/c mice infected with Mtb, certain derivatives were dosed at varying concentrations. Results showed that while some compounds maintained exposure above MIC levels for extended periods, they did not significantly reduce lung burdens compared to untreated controls .
- Cytotoxicity in Cancer Cells : Another study focused on evaluating the cytotoxic effects of related compounds on human cancer cell lines. The findings revealed that several derivatives induced apoptosis in cancer cells through mechanisms independent of p53 status. This suggests potential therapeutic applications in oncology .
Q & A
Q. What are the primary synthetic routes for Methyl 2-amino-2-(2,3,4-trifluorophenyl)acetate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via esterification of the corresponding carboxylic acid or through nucleophilic substitution of halogenated precursors. For example, analogous compounds like methyl (R)-2-amino-2-(4-hydroxyphenyl)acetate are synthesized via methanol-mediated esterification of amino acids, achieving ~98% yield under controlled conditions (e.g., reflux with acid catalysts) . Optimization involves monitoring reaction kinetics (TLC/HPLC) and adjusting parameters like solvent polarity (e.g., THF vs. DMF), temperature, and stoichiometry of reagents. Fluorinated phenyl groups may require inert atmospheres to prevent decomposition .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?
- Methodological Answer :
- NMR : Use - and -NMR to identify the methyl ester (δ ~3.7 ppm for OCH), amino protons (δ ~1.5–2.5 ppm, broad), and trifluorophenyl aromatic signals (split due to - coupling). -NMR resolves fluorine environments at δ -110 to -160 ppm .
- IR : Confirm ester carbonyl (C=O stretch ~1740 cm) and NH bending (~1600 cm) .
- MS : ESI-MS in positive mode should show [M+H] peaks matching the molecular weight (e.g., C: calc. 238.06) .
Q. What chromatographic methods are suitable for assessing the enantiomeric purity of this compound?
- Methodological Answer : Chiral HPLC or SFC with polysaccharide-based columns (e.g., Chiralpak IA/IB) effectively separate enantiomers. Mobile phases like hexane/ethanol (90:10) with 0.1% TFA can enhance resolution. Validate using racemic standards and monitor UV absorption at 210–260 nm .
Advanced Research Questions
Q. How can contradictory NMR and X-ray crystallography data be resolved for structural validation?
- Methodological Answer : Discrepancies between solution-state NMR and solid-state X-ray data may arise from conformational flexibility. Refinement software like SHELXL or OLEX2 can model dynamic disorder or hydrogen bonding in the crystal lattice . For example, SHELXL’s TWIN/BASF commands address twinning in fluorinated structures, while OLEX2’s graphical interface aids in visualizing torsional angles .
Q. What strategies mitigate side reactions during the introduction of the trifluorophenyl group?
- Methodological Answer : Fluorinated aromatic rings are prone to electron-deficient reactivity. Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with 2,3,4-trifluorophenyl boronic acid under anhydrous conditions. Additives like silver oxide suppress protodeboronation. Monitor intermediates via -NMR to detect undesired defluorination .
Q. How can computational modeling predict the compound’s reactivity in nucleophilic environments?
- Methodological Answer : DFT calculations (e.g., Gaussian 16) at the B3LYP/6-31G(d,p) level model frontier molecular orbitals to predict nucleophilic attack sites. Solvent effects (PCM model) and Fukui indices identify electrophilic centers on the ester or amino groups . Molecular docking (AutoDock Vina) assesses interactions with biological targets, such as enzyme active sites .
Q. What analytical approaches resolve discrepancies between HPLC purity and elemental analysis results?
- Methodological Answer : Contradictions may stem from hygroscopicity or residual solvents. Combine Karl Fischer titration for water content, GC-MS for volatile impurities, and ICP-OES for inorganic residues. Cross-validate with combustion-based elemental analysis (CHNS/O) and adjust purification steps (e.g., recrystallization from ethanol/water) .
Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions?
- Methodological Answer : Conduct accelerated stability studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
